molecular formula C11H17N3O5 B082665 N(4), O(2')-Dimethylcytidine CAS No. 13048-95-8

N(4), O(2')-Dimethylcytidine

Cat. No.: B082665
CAS No.: 13048-95-8
M. Wt: 271.27 g/mol
InChI Key: BNXGRQLXOMSOMV-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(4), O(2’)-Dimethylcytidine is a modified nucleoside derived from cytidine, where the nitrogen at position 4 and the oxygen at position 2’ are methylated

Scientific Research Applications

N(4), O(2’)-Dimethylcytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.

    Biology: Studied for its role in RNA modification and its impact on gene expression and regulation.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and as a standard in analytical chemistry.

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve the compound’s properties, or new reactions to explore .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4), O(2’)-Dimethylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures. The methylation occurs selectively at the nitrogen and oxygen positions, resulting in the formation of N(4), O(2’)-Dimethylcytidine.

Industrial Production Methods

Industrial production of N(4), O(2’)-Dimethylcytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N(4), O(2’)-Dimethylcytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylated positions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of N(4), O(2’)-Dimethylcytidine.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the methyl groups.

Comparison with Similar Compounds

Similar Compounds

    N(4)-Methylcytidine: Methylation only at the nitrogen position.

    O(2’)-Methylcytidine: Methylation only at the oxygen position.

    5-Methylcytidine: Methylation at the carbon position 5.

Uniqueness

N(4), O(2’)-Dimethylcytidine is unique due to the dual methylation at both the nitrogen and oxygen positions. This dual modification can lead to distinct chemical and biological properties compared to other methylated cytidine derivatives. The presence of two methyl groups can enhance the compound’s stability and alter its interactions with other biomolecules, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXGRQLXOMSOMV-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156571
Record name N(4), O(2')-Dimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13048-95-8
Record name N(4), O(2')-Dimethylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4), O(2')-Dimethylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(4), O(2')-Dimethylcytidine
Reactant of Route 2
N(4), O(2')-Dimethylcytidine
Reactant of Route 3
N(4), O(2')-Dimethylcytidine
Reactant of Route 4
N(4), O(2')-Dimethylcytidine
Reactant of Route 5
N(4), O(2')-Dimethylcytidine
Reactant of Route 6
N(4), O(2')-Dimethylcytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.